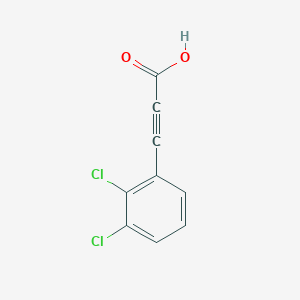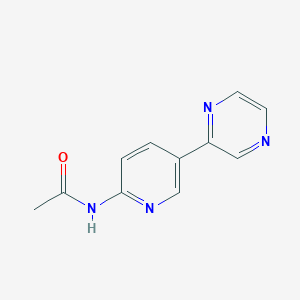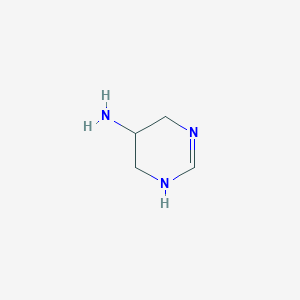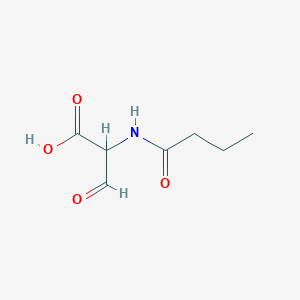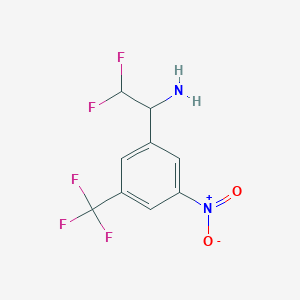
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of difluoro, nitro, and trifluoromethyl groups attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine typically involves multi-step organic reactionsThe final step involves the conversion of the nitro group to an amine under reducing conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity and binding affinity to various biological receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated Quinolines: Known for their antibacterial and antiviral activities.
Indole Derivatives: Exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals for their unique chemical properties.
Uniqueness
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine stands out due to its combination of difluoro, nitro, and trifluoromethyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H7F5N2O2 |
|---|---|
Peso molecular |
270.16 g/mol |
Nombre IUPAC |
2,2-difluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F5N2O2/c10-8(11)7(15)4-1-5(9(12,13)14)3-6(2-4)16(17)18/h1-3,7-8H,15H2 |
Clave InChI |
XZZRQSZBGYQIHP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


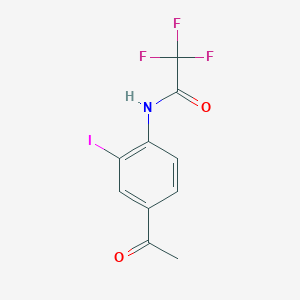
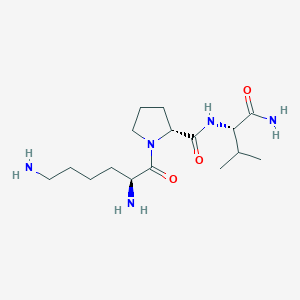
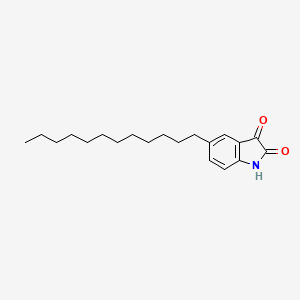
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)


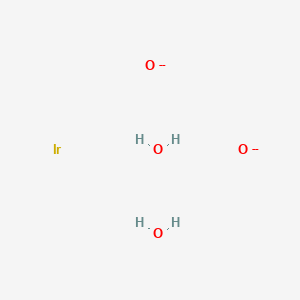
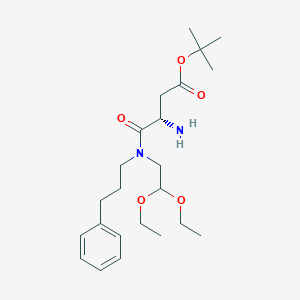
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
